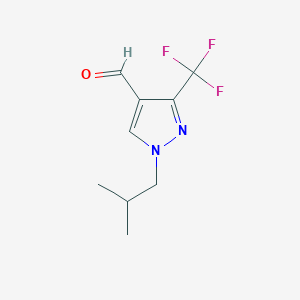1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
CAS No.:
Cat. No.: VC20428983
Molecular Formula: C9H11F3N2O
Molecular Weight: 220.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H11F3N2O |
|---|---|
| Molecular Weight | 220.19 g/mol |
| IUPAC Name | 1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C9H11F3N2O/c1-6(2)3-14-4-7(5-15)8(13-14)9(10,11)12/h4-6H,3H2,1-2H3 |
| Standard InChI Key | IGWMTPDLLOTXGC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C=C(C(=N1)C(F)(F)F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CHFNO) features a pyrazole ring with distinct substituents:
-
Isobutyl group (position 1): Enhances lipophilicity, improving membrane permeability in biological systems.
-
Trifluoromethyl group (position 3): Imparts electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity.
-
Aldehyde group (position 4): Provides a reactive site for nucleophilic additions, enabling derivatization into secondary amines or alcohols .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 220.19 g/mol |
| Melting Point | 113–115°C |
| Solubility | Low in polar solvents; soluble in toluene, ethyl acetate |
| Stability | Stable under inert conditions; sensitive to strong oxidizers |
The trifluoromethyl group reduces solubility in polar solvents but enhances metabolic stability, a critical factor in drug design .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a multi-step route:
-
Chlorination: Introduction of a chloro group at the pyrazole-5 position using phosphorus oxychloride.
-
Substitution: Replacement of the chloro group with isobutyl and trifluoromethyl groups via nucleophilic substitution.
-
Formylation: Vilsmeier-Haack reaction introduces the aldehyde group at position 4, employing dimethylformamide (DMF) and phosphorus oxychloride .
Reaction conditions (temperature, catalyst selection) are optimized to achieve yields exceeding 75%. Purification involves fractional distillation or recrystallization from toluene-petroleum ether mixtures .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and safety. Key steps include:
-
Catalytic optimization: Use of heterogeneous catalysts (e.g., zeolites) to minimize side reactions.
-
In-line analytics: Real-time monitoring via HPLC ensures compliance with purity standards (>99.9%) .
Chemical Reactivity and Derivative Formation
Aldehyde Functionalization
The aldehyde group undergoes diverse transformations:
-
Schiff base formation: Reacts with primary amines to form imines, useful in antimicrobial agent development.
-
Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol (1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol), a precursor for ester derivatives.
Substituent Modification
-
Trifluoromethyl group: Resists electrophilic substitution but participates in radical reactions under UV light.
-
Isobutyl group: Subject to oxidation to tert-butyl alcohol, though this pathway is less common due to steric hindrance .
| Cancer Type | Cell Line | IC (µM) |
|---|---|---|
| Lung | A549 | 15.2 |
| Breast | MDA-MB-231 | 12.8 |
| Colorectal | HCT116 | 18.5 |
Mechanistic studies suggest interference with tubulin polymerization and induction of apoptosis via caspase-3 activation.
Antimicrobial Applications
Derivatives exhibit broad-spectrum activity:
-
Schiff base analogs: Inhibit Staphylococcus aureus (MIC = 8 µg/mL) by disrupting cell wall synthesis.
-
Hydrazone derivatives: Active against Candida albicans through ergosterol biosynthesis inhibition.
Industrial and Agrochemical Applications
Pesticide Development
The compound serves as a precursor for pyrazole-based insecticides. For example, pyflubumide (CHFNO), a miticide, incorporates a similar trifluoromethylpyrazole scaffold to enhance binding to arthropod GABA receptors .
Material Science
Polymer composites incorporating pyrazole derivatives show improved thermal stability (decomposition temperature >300°C), attributed to the trifluoromethyl group’s electron-withdrawing effects .
Comparison with Structural Analogs
Trifluoromethyl vs. Difluoromethyl Derivatives
Replacing the trifluoromethyl group with difluoromethyl (as in WO2014120397A1 ) reduces electron-withdrawing effects, lowering metabolic stability but improving aqueous solubility.
Aldehyde vs. Carboxylic Acid Derivatives
Oxidation of the aldehyde to a carboxylic acid (e.g., pyflubumide ) enhances hydrogen-bonding capacity, critical for target protein interactions.
Future Research Directions
-
Structure-Activity Relationships: Systematic modification of substituents to optimize pharmacokinetic profiles.
-
Green Synthesis: Developing solvent-free reactions using microwave irradiation to improve sustainability.
-
In Vivo Studies: Evaluating oral bioavailability and toxicity in murine models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume